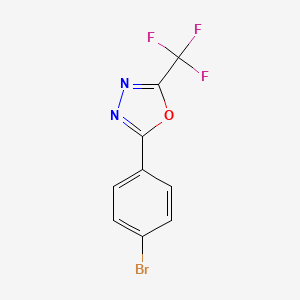

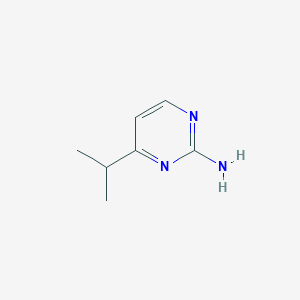

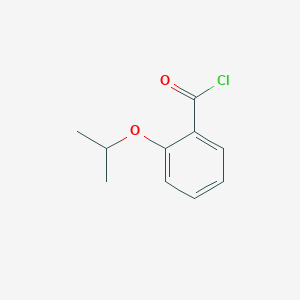

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine

货号 B1285348

CAS 编号:

915919-94-7

分子量: 192.19 g/mol

InChI 键: HXTCHTAPZWBENU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “4-(4-Fluorophenyl)-3-methylisoxazol-5-amine” were not found, there are general methods for synthesizing similar compounds. For instance, Schiff base ligands, which are similar in structure, can be synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .科学研究应用

Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex

- Summary of Application : This compound has been used in the synthesis of a new fluorophenyl methoxy substituted nickel phthalocyanine complex. This complex has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .

- Methods of Application : The aggregation behavior of this compound was investigated in different solvents and concentrations in CHCl 3 .

- Results or Outcomes : The compound did not show any aggregations. The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained. The complex gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .

Benzyl(4-fluorophenyl)phenylphosphine oxide-modified epoxy resin

- Summary of Application : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

- Methods of Application : BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A with 4,4′-diaminodiphenylsulfone (DDS) .

- Results or Outcomes : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP .

Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes

- Summary of Application : This compound has been used in the development of efficient exciplex-based deep-blue organic light-emitting diodes (OLEDs). The study reports an efficient exciplex-based deep-blue emitter and presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .

- Methods of Application : The compound was integrated into a heptazine core, while 1,3-di (9 H -carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties was chosen as the electron donor .

- Results or Outcomes : The exciplex system exhibited deep-blue emission and a high photoluminescence quantum yield of 53.2%. An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

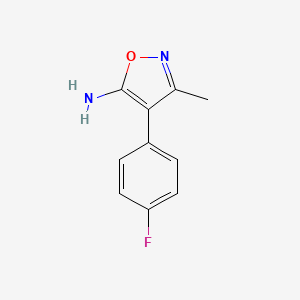

Antibacterial Activity of Schiff Base Metal (II) Complexes

- Summary of Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results or Outcomes : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes

- Summary of Application : This compound has been used in the development of efficient exciplex-based deep-blue organic light-emitting diodes (OLEDs). The study reports an efficient exciplex-based deep-blue emitter and presents a feasible pathway to construct highly efficient deep-blue OLEDs based on exciplex systems .

- Methods of Application : The compound was integrated into a heptazine core, while 1,3-di (9 H -carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties was chosen as the electron donor .

- Results or Outcomes : The exciplex system exhibited deep-blue emission and a high photoluminescence quantum yield of 53.2%. An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

Antibacterial Activity of Schiff Base Metal (II) Complexes

- Summary of Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Methods of Application : Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .

- Results or Outcomes : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria ( Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria ( Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTCHTAPZWBENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586225 |

Source

|

| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-3-methylisoxazol-5-amine | |

CAS RN |

915919-94-7 |

Source

|

| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

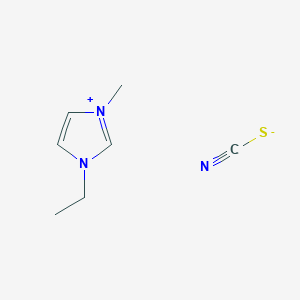

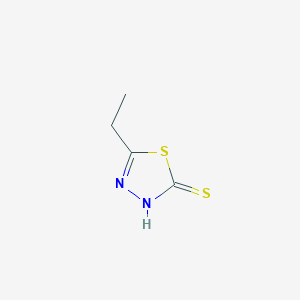

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione

37663-51-7

Ethyl cyclopropanecarboximidate

52186-76-2

5-Aminothiophene-2-carbonitrile

52532-63-5

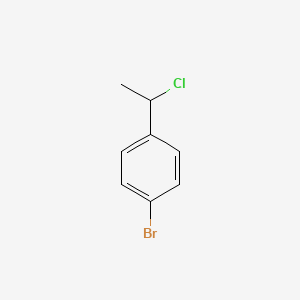

1-Bromo-4-(1-chloroethyl)benzene

20488-10-2

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)